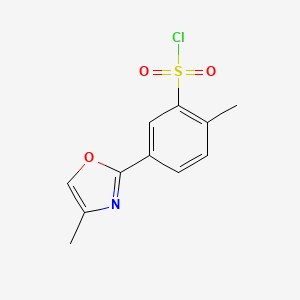

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

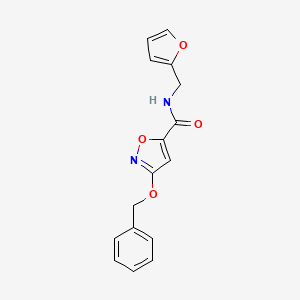

“2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride” is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their versatile biological activities. Researchers have synthesized various oxazole scaffolds and screened them for therapeutic potential. Notably, the substitution pattern in oxazole derivatives plays a pivotal role in determining their effects. Some key applications include:

Antimicrobial Activity: Oxazole derivatives exhibit antimicrobial properties against bacteria and fungi. For instance, compounds containing the oxazole moiety have been tested against pathogens like Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Synthetic Chemistry and Intermediates

The compound “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride” serves as an important intermediate in synthetic chemistry. Researchers use it to synthesize various other compounds. Notably:

Alternative Synthesis Route: A novel method avoids the use of highly corrosive and dangerous reagents like chlorosulfonic acid, making the synthesis safer .

Biological Research Tools

Researchers use oxazole derivatives as tools in biological studies:

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .

Mode of Action

Oxazopt interacts with hCA II by acting as an isoform-selective inhibitor . It binds to the enzyme and inhibits its activity, with a Ki value of 0.05 µM for hCA II . This interaction leads to changes in the enzyme’s function, affecting the physiological processes it is involved in.

Biochemical Pathways

The inhibition of hCA II by oxazopt affects several biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance in various tissues, contributing to processes such as respiration and the transport of carbon dioxide and bicarbonate between tissues . By inhibiting hCA II, oxazopt can influence these pathways and their downstream effects.

Result of Action

The inhibition of hCA II by oxazopt has a range of molecular and cellular effects. For instance, it has been developed as a potential treatment for glaucoma , a condition often associated with increased intraocular pressure. By inhibiting hCA II, oxazopt could potentially reduce the production of aqueous humor, thereby lowering intraocular pressure .

Orientations Futures

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently .

Propriétés

IUPAC Name |

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEMQWAWIILLRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2436418.png)

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)